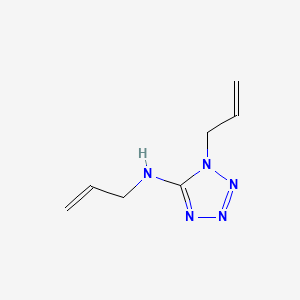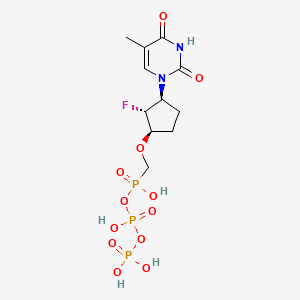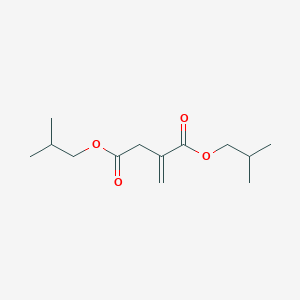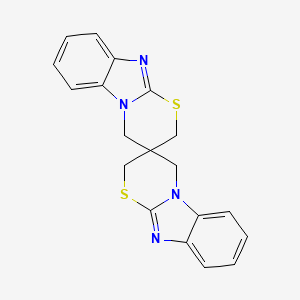
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C(_8)H(_4)F(_4)O It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using reagents like Selectfluor for fluorination and trifluoromethyl iodide (CF(_3)I) in the presence of a catalyst for trifluoromethylation .
Industrial Production Methods
Industrial production of 2-fluoro-3-(trifluoromethyl)benzaldehyde may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2-fluoro-3-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
Comparación Con Compuestos Similares
2-Fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2-Fluorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoro-3-(trifluoromethyl)benzaldehyde: The position of the fluorine atom is different, leading to variations in steric and electronic effects.
The unique combination of fluorine and trifluoromethyl groups in 2-fluoro-3-(trifluoromethyl)benzaldehyde imparts distinct chemical properties, making it valuable for specific applications where these functionalities are desired.
Propiedades
Fórmula molecular |
C10H8F4O |
|---|---|
Peso molecular |
220.16 g/mol |
Nombre IUPAC |
ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O.C2H4/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;1-2/h1-4H;1-2H2 |
Clave InChI |
VUPXJDXGZGAOJH-UHFFFAOYSA-N |
SMILES canónico |
C=C.C1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)



![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)


